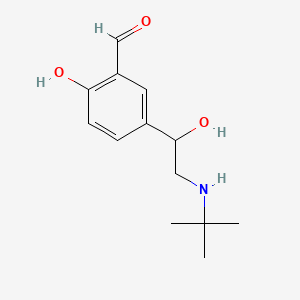
5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde
Descripción general
Descripción
5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde (5-TBH) is a chemical compound that has been studied for its potential applications in scientific research. 5-TBH has been found to have a variety of biochemical and physiological effects, as well as numerous potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Copper(II) Complexes Synthesis
5-tert-butyl-2-hydroxybenzaldehyde derivatives, including structures similar to the compound , have been used in synthesizing copper(II) complexes. These complexes show distinct voltammetric ligand-based oxidations, indicating potential in electrochemical applications and studies on ligand oxidation products (Sylvestre et al., 2005).
Synthesis and Characterization Studies
In chemical synthesis, related compounds like 3-tert-butyl-2-hydroxybenzaldehyde have been explored. Studies focus on optimal conditions for synthesis and characterization using techniques like NMR, indicating the role of these compounds in developing new chemical entities (Du Longchao, 2013).
Quantum Chemical Analysis
Quantum chemical studies have been conducted on similar molecules, like 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. These studies include FT-IR, FT-Raman, UV-Visible, NMR spectral analysis, and molecular docking simulations against influenza viruses, demonstrating the utility of these compounds in pharmaceutical and computational chemistry research (Mary & James, 2020).
Catalytic Applications
The compound has analogs used in the synthesis of metal complexes acting as catalysts in various chemical reactions. For instance, their use in oxidation reactions, indicating their potential as catalysts in industrial and synthetic chemistry processes (Sutradhar et al., 2016).
Synthesis of Tert-butyl-hydroxylated Derivatives
Derivatives of this compound, like tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, have been synthesized, indicating its relevance in the development of new chemical compounds and potential drug candidates (Inagaki et al., 2003).
Mecanismo De Acción
Target of Action
Albuterol Aldehyde primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. Activation of these receptors leads to bronchodilation, which helps in relieving symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
Albuterol Aldehyde, as a beta-2 adrenergic receptor agonist, binds to these receptors and activates them . This activation leads to a cascade of biochemical events resulting in the relaxation of bronchial smooth muscle. This action helps in opening up the airways, making it easier for individuals to breathe .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the increase in cyclic adenosine monophosphate (cAMP) levels is triggered . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
The pharmacokinetics of Albuterol Aldehyde involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, Albuterol is rapidly absorbed in the lungs and it starts acting within minutes . It is metabolized in the liver to an inactive sulfate . The majority of the drug is excreted in the urine, with a small amount excreted in the feces . The onset of action is quick, and the duration of action lasts for about 4 to 6 hours .
Result of Action
The primary result of Albuterol Aldehyde action is the relief from bronchospasm, making it easier for individuals to breathe . It achieves this by causing bronchodilation, or the relaxation of bronchial smooth muscle, thereby opening up the airways . This is particularly beneficial in conditions like asthma and COPD, where the airways become constricted .
Action Environment
The action of Albuterol Aldehyde can be influenced by various environmental factors. For instance, ambient temperature can affect the particle size distribution of Albuterol, which can impact its delivery to the lungs . Additionally, shaking the inhaler before use can also influence the fine-particle fraction of the drug . Therefore, proper usage and storage of the inhaler in a suitable environment are crucial for the optimal efficacy of Albuterol Aldehyde .
Propiedades
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,8,12,14,16-17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGYKBNYRUYCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde | |
CAS RN |
156339-88-7 | |
| Record name | 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156339887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZJS222BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



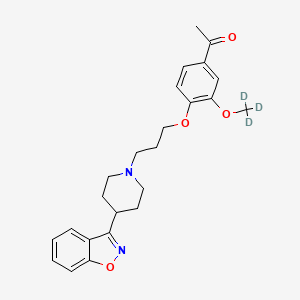
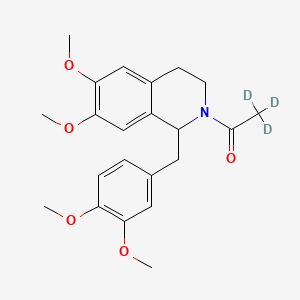
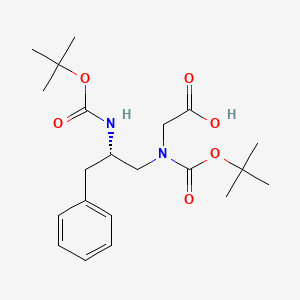

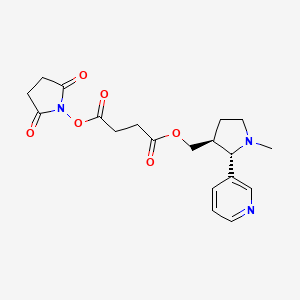
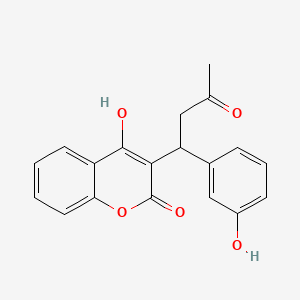


![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)
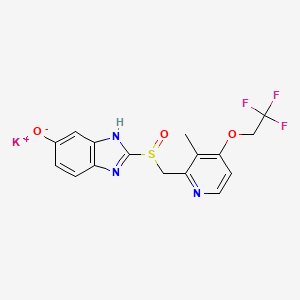
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)


![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)